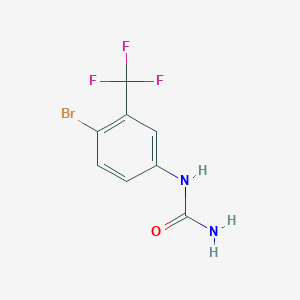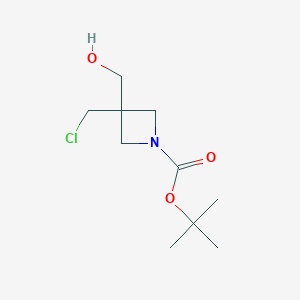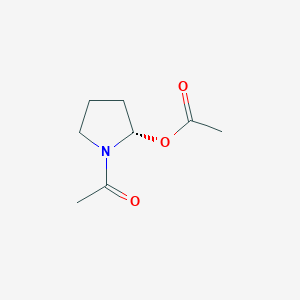
(S)-1-Acetylpyrrolidin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Acetylpyrrolidin-2-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a pyrrolidine ring, which is a five-membered lactam, and is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetylpyrrolidin-2-yl acetate typically involves the esterification of (S)-1-acetylpyrrolidine with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
(S)-1-Acetylpyrrolidin-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-acetylpyrrolidine and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: (S)-1-acetylpyrrolidine and acetic acid.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
作用機序
The mechanism of action of (S)-1-Acetylpyrrolidin-2-yl acetate involves its interaction with various molecular targets, depending on its application. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the active components. The pyrrolidine ring can also interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Propyl acetate: Similar in structure and reactivity, used in solvents and coatings.
Uniqueness
(S)-1-Acetylpyrrolidin-2-yl acetate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties not found in simpler esters. This structural feature allows for more diverse applications, particularly in the field of medicinal chemistry, where the pyrrolidine ring can enhance the compound’s interaction with biological targets.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
[(2S)-1-acetylpyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1 |
InChIキー |
UUVJVOZLWSWWIR-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N1CCC[C@@H]1OC(=O)C |
正規SMILES |
CC(=O)N1CCCC1OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


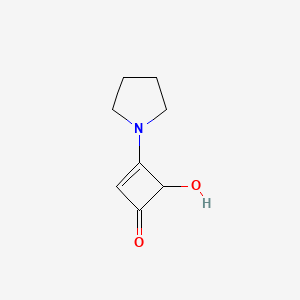

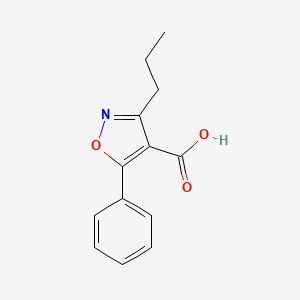
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
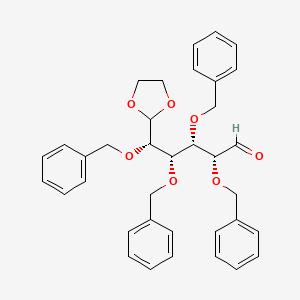

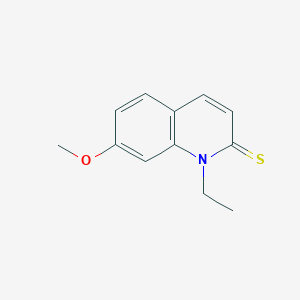
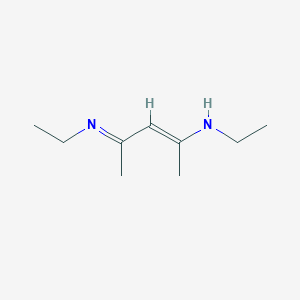
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
